

4-Amino-3-chloropyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-chloropyridine

Cat. No.: B195901

[Get Quote](#)

An In-depth Technical Guide to 4-Amino-3-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-3-chloropyridine** (CAS Number: 19798-77-7), a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical structure, physical and chemical properties, and outlines a representative synthetic protocol. Furthermore, it explores its putative biological mechanism of action based on structure-activity relationships with related compounds, particularly its role as a potential potassium channel blocker. This guide is intended to be a valuable resource for professionals in research and development.

Core Compound Information

4-Amino-3-chloropyridine is a substituted pyridine derivative with the chemical formula $C_5H_5ClN_2$.^[1] Its structure features an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. This substitution pattern imparts specific reactivity and biological activity to the molecule.

Molecular Structure:

Caption: 2D representation of **4-Amino-3-chloropyridine**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for **4-Amino-3-chloropyridine** is presented below.

Property	Value	Reference
CAS Number	19798-77-7	[1]
Molecular Formula	C ₅ H ₅ ClN ₂	[1]
Molecular Weight	128.56 g/mol	[1]
Appearance	Brown, cream, or grey solid/powder	[2]
Melting Point	55.0-64.0 °C	[2]
Solubility	Low solubility in water	
SMILES	Nc1ccncc1Cl	
InChIKey	KJBKPRMEMJKXDV- UHFFFAOYSA-N	
¹ H NMR (Predicted)	δ ~7.9 (d, 1H), ~6.7 (d, 1H), ~4.5 (s, 2H) ppm	
¹³ C NMR (Predicted)	δ ~150, ~148, ~145, ~120, ~110 ppm	
IR Absorption (Predicted)	~3400-3200 cm ⁻¹ (N-H stretch), ~1640 cm ⁻¹ (N-H bend), ~1600, 1570 cm ⁻¹ (C=C, C=N stretch)	

Synthesis and Experimental Protocols

4-Amino-3-chloropyridine is primarily used as a synthetic intermediate. While specific, detailed synthetic protocols are not readily available in peer-reviewed literature, a plausible and

representative method involves the amination of a dichloropyridine precursor. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar compounds.

Representative Synthesis: Amination of 3,4-Dichloropyridine

This protocol describes a potential method for the synthesis of **4-Amino-3-chloropyridine** from 3,4-dichloropyridine.

Materials:

- 3,4-Dichloropyridine
- Ammonia (aqueous solution or gas)
- Solvent (e.g., ethanol, DMSO)
- Pressure vessel (if using ammonia gas)
- Stirring apparatus
- Heating mantle
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography
- Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

- Reaction Setup: In a pressure vessel, dissolve 3,4-dichloropyridine in a suitable solvent such as ethanol.
- Amination: Add an excess of aqueous ammonia to the solution. Alternatively, bubble ammonia gas through the solution. Seal the vessel.

- Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point could be 120-150°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.
- Solvent Removal: Remove the solvent and excess ammonia under reduced pressure.
- Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4-Amino-3-chloropyridine**.
- Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Applications in Research and Development

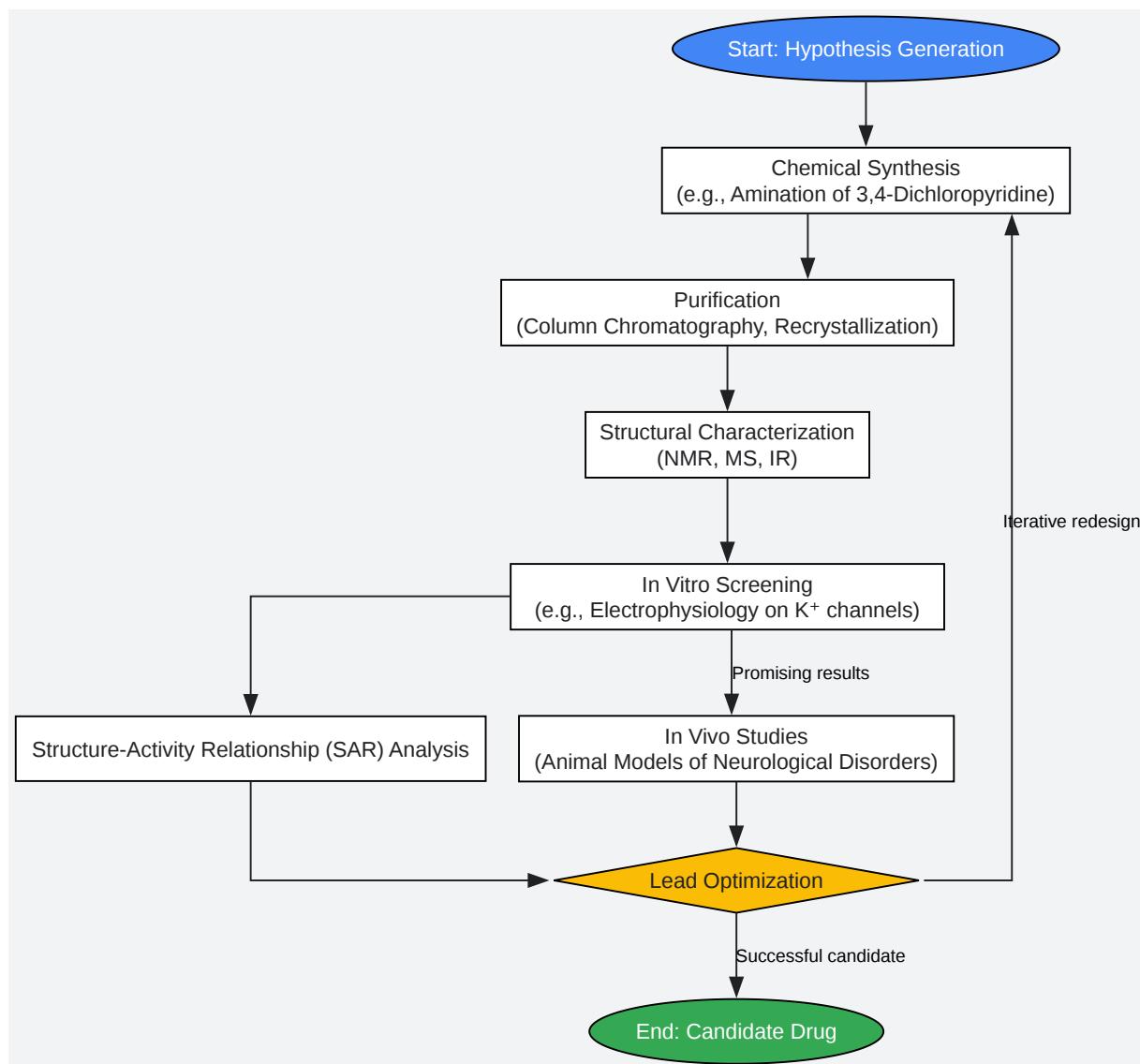
4-Amino-3-chloropyridine is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

- Pharmaceuticals: It serves as a key intermediate in the development of drugs targeting neurological disorders and infections.^[3] Its structural similarity to 4-aminopyridine, a known potassium channel blocker, suggests its utility in designing novel therapeutics for conditions like multiple sclerosis.
- Agrochemicals: This compound is used in the formulation of herbicides and pesticides.
- Dyes and Pigments: It is also utilized in the synthesis of dyes and pigments.

Putative Biological Activity and Signaling Pathway

Direct studies on the biological activity and signaling pathway of **4-Amino-3-chloropyridine** are limited. However, based on the well-documented mechanism of its parent compound, 4-

aminopyridine, a putative mechanism of action can be proposed. 4-aminopyridine is a known blocker of voltage-gated potassium (K^+) channels.[4][5]


Structure-activity relationship (SAR) studies on 4-aminopyridine derivatives have shown that small substitutions at the 3-position are permissible and can modulate the potency of K^+ channel blockade.[4][5] The presence of a chloro group at the 3-position is therefore likely to influence the binding affinity and blocking efficacy of the molecule on these channels.

The proposed signaling pathway involves the blockade of K^+ channels in neurons. In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions during an action potential, which impairs nerve impulse conduction. By blocking these channels, **4-Amino-3-chloropyridine** would be expected to prolong the duration of the action potential, thereby restoring nerve signal transmission.

Caption: Putative signaling pathway of **4-Amino-3-chloropyridine**.

Experimental Workflows

The investigation of **4-Amino-3-chloropyridine**'s biological activity would typically follow a workflow involving synthesis, purification, and biological screening.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for drug discovery involving **4-Amino-3-chloropyridine**.

Conclusion

4-Amino-3-chloropyridine is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its structural relationship to the known potassium channel blocker 4-aminopyridine makes it an attractive scaffold for the design of novel therapeutics for neurological diseases. This technical guide provides essential information for researchers and developers working with this compound, from its fundamental properties to its potential applications and biological mechanisms. Further research is warranted to fully elucidate its pharmacological profile and to explore its full potential in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloropyridin-4-amine | C5H5CIN2 | CID 581853 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. H31093.03 [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Amino-3-chloropyridine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195901#4-amino-3-chloropyridine-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com